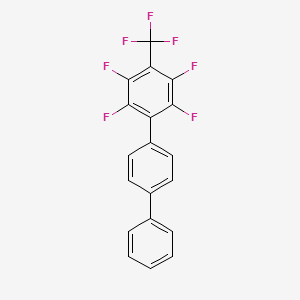
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene is a fluorinated aromatic compound. Fluorinated aromatic compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and distinctive electronic characteristics. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene typically involves multi-step organic reactions. Common synthetic routes may include:
Halogenation: Introduction of fluorine atoms into the aromatic ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Cross-Coupling Reactions: Formation of the biphenyl structure through reactions such as Suzuki or Stille coupling, using palladium catalysts.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic or nucleophilic substitution reactions, where fluorine atoms or other substituents are replaced.
Oxidation and Reduction: Reactions involving the gain or loss of electrons, often using reagents like potassium permanganate or hydrogen gas.
Coupling Reactions: Formation of new carbon-carbon bonds through reactions like Heck or Sonogashira coupling.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions may produce extended aromatic systems.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In industrial applications, its unique electronic properties may contribute to its effectiveness in materials science.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound with similar electronic properties.
3-(4-Phenylphenyl)-6-(trifluoromethyl)benzene: A related compound without the additional fluorine atoms.
Hexafluorobenzene: A fully fluorinated aromatic compound with distinct chemical properties.
Uniqueness
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene is unique due to its specific substitution pattern, combining multiple fluorine atoms and a trifluoromethyl group with a biphenyl structure. This combination imparts distinctive electronic and steric properties, making it valuable for specialized applications.
Properties
CAS No. |
920264-43-3 |
|---|---|
Molecular Formula |
C19H9F7 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H9F7/c20-15-13(16(21)18(23)14(17(15)22)19(24,25)26)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
XBXCPVQKUJSVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)

![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
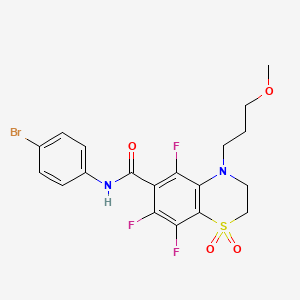
![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
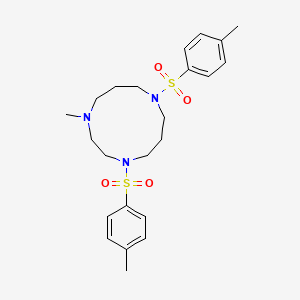
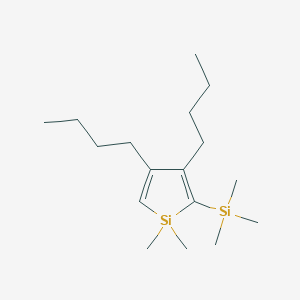
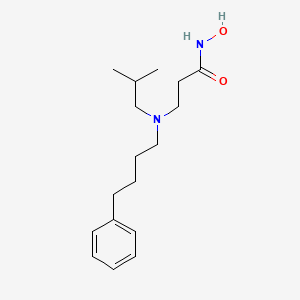
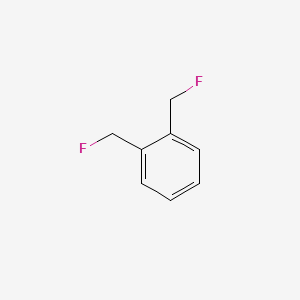


![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
